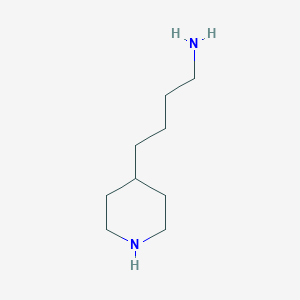

4-Piperidin-4-ylbutan-1-amine

Description

Historical Context and Significance within Piperidine (B6355638) Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals. mdpi.comijnrd.org The history of piperidine chemistry is rich, dating back to the isolation of piperine (B192125) from black pepper in the 19th century, which upon degradation yielded piperidine. ijnrd.org This discovery paved the way for extensive research into the synthesis and functionalization of the piperidine core.

The significance of the 4-aminoalkylpiperidine moiety lies in its ability to interact with biological targets. The basic nitrogen of the piperidine ring and the terminal primary amine can both participate in hydrogen bonding and ionic interactions, which are crucial for molecular recognition by proteins such as receptors and enzymes. The butyl linker provides conformational flexibility, allowing the molecule to adopt various spatial arrangements to fit into binding pockets.

Role of the Piperidine Butylamine (B146782) Scaffold in Chemical Biology

The piperidine butylamine scaffold is a privileged structure in chemical biology and drug discovery, serving as a versatile building block for the synthesis of libraries of compounds with diverse pharmacological activities. google.com The combination of a cyclic secondary amine (piperidine) and a primary amine separated by a flexible alkyl chain allows for the exploration of chemical space and the optimization of interactions with biological targets.

Research has demonstrated the utility of the piperidine butylamine scaffold in the development of various therapeutic agents. For instance, derivatives incorporating this scaffold have been investigated for their potential as antipsychotic agents. google.com Patents have described piperazine (B1678402) and piperidine derivatives with a butylamine chain for the treatment of psychotic disorders. google.com

Furthermore, the 4-aminobutylpiperidine moiety has been incorporated into molecules targeting a range of other biological systems. For example, compounds featuring a substituted piperidine ring with a butylamine side chain have been explored as inhibitors of Checkpoint Kinase 1 (CHK1), a key protein in the DNA damage response, with potential applications in cancer therapy. In these studies, the flexible 4-aminobutyl chain was found to potentially reduce steric hindrance and increase hydrophilicity compared to more rigid structures.

The versatility of the piperidine scaffold is further highlighted by its use in creating compounds with other biological activities. For instance, the modification of the piperidine nitrogen and the amine terminus of the butyl chain can lead to compounds with a wide array of properties. While direct and extensive research focusing solely on 4-Piperidin-4-ylbutan-1-amine is limited in publicly accessible literature, the broader class of 4-aminoalkylpiperidines continues to be an area of active investigation in the quest for new and improved therapeutic agents.

Chemical Data of this compound and Related Compounds

The following tables provide a summary of the available chemical data for this compound and a structurally related compound. Much of the specific experimental data for this compound is not available in the public domain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₂₀N₂ | uni.lu |

| Molecular Weight | 156.27 g/mol | uni.lu |

| CAS Number | 71745-15-8 | bldpharm.com |

| Boiling Point | Not Available | - |

| Melting Point | Not Available | - |

| Density | Not Available | - |

| Solubility | Not Available | - |

| Physical State | Not Available | - |

Table 2: Computed Properties of a Related Compound: 4-Phenyl-1-piperidin-4-ylbutan-1-amine

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄N₂ | nih.gov |

| Molecular Weight | 232.36 g/mol | nih.gov |

| XLogP3 | 2.3 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 5 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-4-ylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c10-6-2-1-3-9-4-7-11-8-5-9/h9,11H,1-8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEGKYXXXRHDOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for the 4-Piperidin-4-ylbutan-1-amine Core

The synthesis of the this compound core can be achieved through several strategic approaches, each offering distinct advantages in terms of starting material availability and reaction efficiency.

Reductive Amination Strategies

Reductive amination is a widely employed method for the formation of C-N bonds and is applicable to the synthesis of piperidine (B6355638) derivatives. mdpi.com This approach typically involves the reaction of a ketone or aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com For the synthesis of this compound, a potential pathway involves the reductive amination of a suitable piperidone derivative. For instance, N-protected-4-piperidone can be reacted with an amine under reductive conditions to yield substituted piperidin-4-amines. researchgate.net A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for imines over carbonyl groups. masterorganicchemistry.com

Key aspects of reductive amination include:

Two-component intermolecular preparation: This involves the condensation of amines with aldehydes or ketones, followed by the reduction of the resulting imine group. mdpi.com

Catalysis: Iron-catalyzed reductive amination has been reported as an efficient method for accessing cyclic amines. mdpi.com

Control over alkylation: Reductive amination offers a more controlled way to form nitrogen-carbon bonds compared to direct alkylation of amines, which can often lead to multiple alkylations. masterorganicchemistry.com

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions provide another robust route to the this compound core. This strategy often involves the reaction of a piperidine derivative, acting as a nucleophile, with an electrophilic partner containing the butan-1-amine moiety or a precursor thereof. For example, piperidin-4-amine can be reacted with a 4-halobutyl derivative under basic conditions to furnish the desired product. The choice of solvent, base, and temperature is critical to optimize the reaction yield and minimize side reactions. Common conditions involve using a base like potassium carbonate in a polar aprotic solvent such as acetonitrile (B52724) or DMF. researchgate.net

The reactivity in nucleophilic substitution follows the general trend of I > Br > Cl for the leaving group on the electrophile. vanderbilt.edu The nitrogen atom within the piperidine ring is the nucleophilic center in these reactions. evitachem.com

Multistep Reaction Sequences for Analog Generation

The generation of analogs of this compound often requires multistep synthetic sequences. vulcanchem.com These sequences allow for the introduction of various functional groups and structural motifs, leading to a diverse library of compounds. A typical multistep synthesis might begin with a functionalized piperidine ring, followed by a series of reactions to build the butan-1-amine side chain. vulcanchem.comwalisongo.ac.id For instance, starting from 4-piperidone, a sequence could involve olefination to introduce a four-carbon chain, followed by reduction and amination steps. The synthesis of related pyrazole-containing carboxanilides often follows a three-step approach involving cyclocondensation, reduction of a nitro group to an aniline, and subsequent amide coupling. afinitica.com

Functional Group Interconversions of this compound Derivatives

Functional group interconversions (FGIs) are essential for modifying the properties and reactivity of this compound derivatives. solubilityofthings.com These transformations allow for the conversion of one functional group into another without altering the carbon skeleton. imperial.ac.uk

Common FGIs applicable to derivatives of this compound include:

Oxidation: A secondary alcohol on a derivative could be oxidized to a ketone using reagents like chromium trioxide (CrO3) or activated DMSO. imperial.ac.uk Conversely, a ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride. evitachem.com

Reduction: A nitrile group can be reduced to a primary amine using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. vanderbilt.edu

Conversion of Alcohols to Halides: A hydroxyl group can be converted to a good leaving group, such as a halide, using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). vanderbilt.edu This facilitates further nucleophilic substitution reactions.

Derivatization Strategies for Structural Diversity

To explore the structure-activity relationships of this compound, various derivatization strategies can be employed to create a library of structurally diverse analogs. researchgate.netmdpi.com

N-Alkylation and Acylation of the Piperidine Moiety

The secondary amine of the piperidine ring in this compound is a prime site for derivatization through N-alkylation and N-acylation.

N-Alkylation: This involves the introduction of an alkyl group onto the piperidine nitrogen. The reaction typically proceeds via nucleophilic substitution, where the piperidine nitrogen attacks an alkyl halide. researchgate.net The reaction conditions can be tuned to favor monoalkylation. researchgate.net For example, reacting the piperidine with an alkyl bromide or iodide in the presence of a base like potassium carbonate or triethylamine (B128534) in a suitable solvent like DMF or acetonitrile is a common procedure. researchgate.net The use of a syringe pump for the slow addition of the alkyl halide can help in controlling the reaction. researchgate.net

N-Acylation: This reaction introduces an acyl group to the piperidine nitrogen, forming an amide. Acylation can be achieved using various acylating agents such as acyl chlorides or carboxylic acids activated with coupling agents. google.com For example, reaction with butanoyl chloride in a solvent like dichloromethane, often in the presence of a base like triethylamine, would yield the corresponding N-butanoyl derivative. vulcanchem.com The formation of amides from amines is a significant transformation in synthetic organic chemistry. solubilityofthings.com

Table of Synthetic Parameters

| Reaction Type | Starting Materials | Reagents and Conditions | Product Type |

|---|---|---|---|

| Reductive Amination | N-protected-4-piperidone, Amine | NaBH3CN or NaBH(OAc)3 | Substituted piperidin-4-amine |

| Nucleophilic Substitution | Piperidin-4-amine, 4-halobutane | K2CO3, Acetonitrile/DMF | This compound |

| N-Alkylation | This compound, Alkyl halide | K2CO3 or Et3N, DMF/Acetonitrile | N-alkylated derivative |

| N-Acylation | This compound, Acyl chloride | Et3N, Dichloromethane | N-acylated derivative |

Modifications of the Butylamine (B146782) Side Chain

The butylamine side chain of this compound offers a versatile handle for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can significantly alter the compound's physicochemical properties and biological activity. Common transformations include acylation, alkylation, and the formation of various functional groups.

Acylation of the primary amine is a frequently employed strategy. This can be achieved by reacting this compound with acylating agents such as acid chlorides or anhydrides. For instance, reaction with 4-methylphthalic anhydride (B1165640) in the presence of pyridine (B92270) leads to the corresponding N-substituted phthalimide (B116566) derivative. google.com This transformation is often used to introduce aromatic moieties and can influence receptor binding or other biological interactions.

Alkylation of the amine provides another avenue for derivatization. Reductive amination, for example, involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride. This method allows for the introduction of a wide variety of substituents at the nitrogen atom. ucsf.edu

Furthermore, the butylamine side chain can be incorporated into more complex heterocyclic systems. For example, coupling reactions with appropriate building blocks can lead to the formation of amides and other functional groups, expanding the chemical diversity of the resulting molecules. nih.gov The choice of reaction conditions and coupling agents, such as BOP-Cl or HATU, is crucial for achieving high yields and purity of the desired products. nih.gov

The following table summarizes representative modifications of the butylamine side chain, highlighting the reactants and resulting products.

Table 1: Examples of Butylamine Side Chain Modifications

| Starting Material | Reactant(s) | Resulting Functional Group/Product | Reference |

| 4-(4-Aminobutyl)piperazine | 4-Methylphthalic anhydride, Pyridine | N-(4-(4-(...)-1-piperazinyl)butyl)-4-methylphthalimide | google.com |

| 4,7-Dichloroquinoline | 1,4-Diaminobutane, then Propionic anhydride, then Borane-dimethylsulfide | N-Propyl-N'-(7-chloroquinolin-4-yl)butane-1,4-diamine | ucsf.edu |

| Aminobutylpiperazine intermediate | Carboxylic acid, BOP-Cl or HATU | Amide derivatives | nih.gov |

| 1H-Indol-6-amine | 1-Bromo-4-chlorobutane, then 3H-Spiro[isobenzofuran-1,4'-piperidine] | 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl derivative | acs.org |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. While specific green chemistry literature for the direct synthesis of this compound is not extensively detailed, general green approaches for the synthesis of piperidine derivatives are applicable and offer a pathway toward more sustainable production. nih.govrsc.org

One key strategy is the use of environmentally benign solvents. researchgate.netasianpubs.org Traditional syntheses often rely on volatile organic compounds (VOCs) that pose environmental and health risks. The exploration of greener alternatives, such as water, supercritical fluids, or deep eutectic solvents (DES), can significantly reduce the environmental footprint of the synthesis. researchgate.netasianpubs.org For example, the synthesis of piperidin-4-one derivatives, a related class of compounds, has been successfully demonstrated using a deep eutectic solvent composed of glucose and urea, which is inexpensive and biodegradable. researchgate.netasianpubs.org

Catalysis plays a central role in green chemistry. The use of highly efficient and selective catalysts can reduce the number of synthetic steps, minimize byproduct formation, and allow for reactions to be run under milder conditions. For the synthesis of piperidines, various catalytic systems have been developed, including those based on transition metals like rhodium and iron. mdpi.com Iron-catalyzed reductive amination of ω-amino fatty acids, for instance, provides an efficient route to piperidines using a more abundant and less toxic metal catalyst. mdpi.com

Another important aspect is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. rsc.org One-pot reactions and cascade or tandem reactions are powerful tools for improving atom economy by combining multiple synthetic steps into a single operation, thereby reducing the need for intermediate purification and minimizing solvent and reagent use. mdpi.com The synthesis of piperidines via an intramolecular cyclization/reduction cascade of halogenated amides is an example of such an approach. mdpi.com

The following table outlines potential green chemistry approaches applicable to the synthesis of this compound and related piperidine structures.

Table 2: Potential Green Chemistry Approaches for Piperidine Synthesis

| Green Chemistry Principle | Approach | Example/Application | Reference(s) |

| Use of Safer Solvents | Deep Eutectic Solvents (DES) | Synthesis of piperidin-4-one derivatives using a glucose-urea based DES. researchgate.netasianpubs.org | researchgate.netasianpubs.org |

| Catalysis | Iron-Catalyzed Reductive Amination | Synthesis of piperidines from ϖ-amino fatty acids using an iron catalyst and phenylsilane. mdpi.com | mdpi.com |

| Atom Economy | One-Pot Cyclization/Reduction Cascade | Synthesis of piperidines from halogenated amides using trifluoromethanesulfonic anhydride. mdpi.com | mdpi.com |

| Use of Renewable Feedstocks | Bio-based Amine Synthesis | General methodologies for evaluating the sustainability of amine synthesis from renewable resources. rsc.org | rsc.org |

Structure Activity Relationship Sar and Structural Determinants of Biological Activity

Impact of Piperidine (B6355638) Ring Substitutions on Biological Efficacy

Substitutions on the piperidine ring of 4-Piperidin-4-ylbutan-1-amine and its analogs have a profound effect on their biological activity. The nature and position of these substituents can significantly influence the compound's interaction with biological targets.

Systematic SAR analyses have shown that the substituents on the piperidine ring are critical for biological activity. For instance, in a series of antitubercular compounds, a 4-phenyl group on the piperidine ring was found to be essential for interaction with the MmpL3 protein. vulcanchem.com Replacing this phenyl group with a cyclohexyl group resulted in a tenfold reduction in activity. vulcanchem.com Similarly, the introduction of bulky N-substituents, such as a benzyl (B1604629) group, can decrease solubility while improving metabolic stability. vulcanchem.com

The position of substitution also plays a crucial role. In a study of piperidine-based influenza virus inhibitors, substitutions with different aromatic rings were tolerated at one subunit, with quinolinyl groups generally yielding better inhibitory activity. nih.gov However, using a phenyl ring as a different subunit led to a loss of inhibitory activity, whereas a cyclohexyl ring in the same position showed good inhibitory activity. nih.gov

The following table summarizes the impact of various piperidine ring substitutions on the biological efficacy of this compound analogs:

| Substitution | Effect on Biological Efficacy | Reference |

| 4-Phenyl group | Essential for MmpL3 interaction in antitubercular compounds. | vulcanchem.com |

| Replacement of 4-phenyl with cyclohexyl | 10-fold reduction in antitubercular activity. | vulcanchem.com |

| N-benzyl group | Decreased solubility, improved metabolic stability. | vulcanchem.com |

| Quinolinyl group (as subunit A) | Better anti-influenza inhibitory activity. | nih.gov |

| Phenyl group (as subunit C) | Loss of anti-influenza inhibitory activity. | nih.gov |

| Cyclohexyl group (as subunit C) | Good anti-influenza inhibitory activity. | nih.gov |

Stereochemical Considerations and Enantiomeric Activity

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the biological activity of this compound derivatives. Since biological systems are themselves chiral, the different enantiomers of a chiral drug can exhibit distinct pharmacological behaviors. nih.gov

For example, in a study of antitubercular 4-amino-1-(4-phenylpiperidin-1-yl)butan-1-one, the (R)-enantiomer was found to be three times more active than the (S)-enantiomer, indicating that the target binding is enantioselective. vulcanchem.com Similarly, in a series of Akt inhibitors, the (S)-enantiomer of a particular compound was significantly more active than the (R)-enantiomer. sci-hub.st This highlights the importance of considering stereochemistry in drug design, as one enantiomer may be responsible for the desired therapeutic effect while the other could be inactive or even contribute to undesirable side effects. nih.gov

The stereochemical effects on the biological activities of new series of piperidin-4-one derivatives have been studied, confirming that the spatial arrangement of substituents significantly influences their antibacterial, antifungal, and anthelmintic properties. nih.gov

Conformational Analysis of Piperidine Derivatives

For instance, in 4-amino-1-(4-phenylpiperidin-1-yl)butan-1-one, the piperidine ring is in a chair conformation with the phenyl group in an equatorial position to minimize steric hindrance. vulcanchem.com The conformational behavior of piperidine derivatives is influenced by a variety of factors, including electrostatic interactions, hyperconjugation, and steric effects. d-nb.info The introduction of fluorine atoms, for example, can significantly alter the conformational preferences of the piperidine ring. d-nb.infonih.gov

Computational and NMR studies have been employed to understand the conformational behavior of various substituted piperidine derivatives, providing insights into the forces that govern their three-dimensional structures. d-nb.infonih.gov This understanding is essential for designing molecules with specific, rigid conformations that can lead to improved biological activity.

Influence of Butyl Amine Chain Modifications on Target Interaction

Modifications to the butyl amine chain of this compound analogs can significantly affect their interaction with biological targets. The length and composition of this chain are critical for optimizing activity.

Research on antitubercular compounds has demonstrated that shortening the butanone chain to a propanone chain can reduce the minimum inhibitory concentration (MIC) by 50%. vulcanchem.com Conversely, lengthening the chain to a pentanone impairs permeability. vulcanchem.com The position of the ketone group within the chain is also vital; moving it from the 1-position to the 2-position abolishes activity. vulcanchem.com

In the context of anti-influenza agents, replacing a sulfur atom with an oxygen atom in a similar linker dramatically improved inhibitory activity, with a tert-butyl carbamate (B1207046) group leading to a 100-fold increase in potency. nih.gov Furthermore, the primary amine (NH2) group is often optimal for target engagement, as acetylation or methylation can reduce potency. vulcanchem.com

The following table illustrates the influence of butyl amine chain modifications on target interaction:

| Modification | Effect on Target Interaction | Reference |

| Shorter chain (propanone) | Reduced MIC by 50% (antitubercular). | vulcanchem.com |

| Longer chain (pentanone) | Impaired permeability (antitubercular). | vulcanchem.com |

| Relocation of ketone to 2-position | Abolished activity (antitubercular). | vulcanchem.com |

| Replacement of sulfur with oxygen | Dramatically improved anti-influenza activity. | nih.gov |

| Acetylation or methylation of primary amine | Reduced potency by 5-8 fold (antitubercular). | vulcanchem.com |

Importance of Nitrogen Atom Modifications and Heterocyclic Ring Fusions

Modifications to the nitrogen atoms within the this compound scaffold and the fusion of additional heterocyclic rings are important strategies for modulating biological activity. Nitrogen-containing heterocycles are prevalent in pharmaceuticals and their properties can be fine-tuned through structural alterations. nih.govuou.ac.inwikipedia.org

The nitrogen atom in the piperidine ring can be involved in various interactions, and its substitution can influence the compound's properties. For instance, in a series of anti-trypanosomal agents, the introduction of aliphatic substituents on the piperidine nitrogen resulted in poor potency, possibly due to the creation of a tertiary amine that can be protonated, reducing cell membrane permeability. frontiersin.org In contrast, analogs with an aromatic ring substituent showed higher activity. frontiersin.org

Fusing other heterocyclic rings to the core structure can create novel chemical entities with altered pharmacological profiles. wikipedia.orgajrconline.org For example, the fusion of a benzoxazolone ring to a piperidine moiety has been explored for cytotoxic and apoptotic agents. jmchemsci.com Similarly, the development of ligands for sigma receptors has involved the fusion of spiro[isobenzofuran-1,4'-piperidine] structures. acs.org

Pharmacophore Elucidation for this compound Analogues

Pharmacophore modeling is a crucial tool in drug discovery for identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. researchgate.netnih.govfrontiersin.org For analogs of this compound, pharmacophore models help to understand the key features necessary for their interaction with specific targets.

Pharmacophore models are typically generated based on the structures of known active compounds or the ligand-binding site of a target protein. researchgate.netnih.gov These models often consist of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. researchgate.netugm.ac.id

Molecular Interactions and Ligand Target Recognition

Identification and Characterization of Biological Targets

There is no specific information identifying or characterizing the biological targets of 4-Piperidin-4-ylbutan-1-amine.

No data on the receptor binding affinities or selectivity profiles for this compound have been published. Therefore, a data table for these properties cannot be generated.

There is no published data regarding the enzyme inhibition potency or specificity of this compound. Consequently, a data table for enzyme inhibition cannot be created.

Receptor Binding Affinities and Selectivity Profiles

Mechanistic Insights into Molecular Recognition

Without identified biological targets, there are no mechanistic insights into the molecular recognition of this compound.

Allosteric Modulation and Orthosteric Binding Mechanisms

There is no information available to determine whether this compound acts via allosteric or orthosteric binding mechanisms.

Computational Chemistry and in Silico Modeling in 4 Piperidin 4 Ylbutan 1 Amine Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how ligands like 4-piperidin-4-ylbutan-1-amine derivatives interact with their protein targets.

Research into a series of 1-amino-2-phenyl-4-(piperidin-1-yl)-butanes, which are structurally related to this compound, has utilized molecular docking to investigate their interactions with the human CCR5 receptor, a key co-receptor for HIV entry. nih.gov In these studies, a three-dimensional model of the CCR5 receptor was constructed based on the crystal structure of bovine rhodopsin. nih.gov The docking of these piperidine-containing antagonists into the putative binding site of the CCR5 model revealed a probable interaction model. The predicted binding affinities showed a strong correlation with the experimentally observed antagonist activities, validating the reliability of the interaction model. nih.gov

The analysis of ligand-protein interactions provides a detailed picture of the binding mode, identifying specific contacts such as hydrogen bonds, hydrophobic interactions, and salt bridges that stabilize the complex. bahargroup.orgresearchgate.net For example, docking studies on other piperidine-containing compounds have shown that the piperidine (B6355638) moiety can successfully bind to receptors like the alpha estrogen receptor by engaging in multiple interaction modes. Similarly, in studies of fluorescent σ receptor ligands bearing a spiro[isobenzofuran-1,4′-piperidine] moiety, docking simulations provided a molecular rationale for their ability to target both σ1 and σ2 receptors despite their large size. uniba.itacs.org These analyses are critical for explaining structure-activity relationships and for guiding the rational design of more potent and selective analogues.

Table 1: Example of Protein Targets for Piperidine-Containing Compounds in Docking Studies

| Compound Class | Protein Target | Key Finding | Reference |

|---|---|---|---|

| 1-amino-2-phenyl-4-(piperidin-1-yl)-butanes | Human CCR5 Receptor | Predicted binding affinities correlated well with antagonist activities. nih.gov | nih.gov |

| 1,3,4-thiadiazole-piperidine derivatives | Human α-Estrogen Receptor (α-ER) | Piperidine moiety showed successful binding through numerous interaction modes. | |

| Spiro[isobenzofuran-1,4′-piperidine] derivatives | Sigma-1 (σ1) and Sigma-2 (σ2) Receptors | Docking explained the ability of large ligands to fit within the receptor cavities. uniba.itacs.org | uniba.itacs.org |

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. uiuc.edu In the context of this compound research, MD simulations provide insights into the conformational flexibility of the ligand, the stability of the ligand-protein complex, and the dynamic nature of their interactions.

Following molecular docking, MD simulations are often employed to refine the docked poses and to assess their stability. For the 1-amino-2-phenyl-4-(piperidin-1-yl)-butane antagonists, MD simulations were used to refine the homology model of the CCR5 receptor before the docking studies were performed. nih.gov This ensures that the receptor structure is in a realistic and stable conformation.

MD simulations can also reveal the role of solvent molecules and the dynamic behavior of the binding pocket. wiley-vch.de By simulating the system over nanoseconds or even microseconds, researchers can observe conformational changes in both the ligand and the protein, which can be crucial for understanding the mechanism of action. semanticscholar.org For instance, simulations can help understand how the flexibility of the butylamine (B146782) chain and the piperidine ring of this compound contributes to its binding to a specific target. This information is vital for assessing the stability of the predicted binding mode and for ensuring that the designed inhibitor remains in its active conformation within the binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net These models are then used to predict the activity of new, unsynthesized compounds.

A significant 3D-QSAR study was conducted on a series of 64 CCR5 antagonists based on the 1-amino-2-phenyl-4-(piperidin-1-yl)-butane scaffold. nih.gov Using the binding conformations obtained from molecular docking, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSIA) methods were applied. nih.gov

CoMFA evaluates the steric and electrostatic fields around the molecules.

CoMSIA assesses five different fields: steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor.

Both the CoMFA and CoMSIA models developed in the study were statistically valid and showed good correlative and predictive power. nih.gov The cross-validated q² values were 0.568 for CoMFA and 0.587 for CoMSIA, indicating robust models. nih.gov The predictive ability of these models was further validated with a test set of six compounds not included in the training set. nih.gov The contour maps generated from these models provide a visual representation of which regions around the molecule are favorable or unfavorable for activity, offering clear guidelines for designing novel antagonists with improved potency. nih.gov

Table 2: Statistical Results of 3D-QSAR Models for CCR5 Antagonists

| Model | q² (Cross-validated r²) | Number of Components | Standard Error of Prediction | Reference |

|---|---|---|---|---|

| CoMFA | 0.568 | Not Specified | Not Specified | nih.gov |

| CoMSIA | 0.587 | Not Specified | Not Specified | nih.gov |

Virtual Screening for Novel Scaffolds and Hit Identification

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. sciengpub.ir This method significantly reduces the number of compounds that need to be tested experimentally.

For targets relevant to this compound and its analogues, virtual screening has been a valuable tool. For example, receptor-based virtual screening was used to identify HIV entry inhibitors targeting the CXCR4 and CCR5 receptors, a study which included 4-(piperidin-1-yl)butan-1-amine. tesisenred.net In another study, a lead-like library from the ZINC database containing over 3.4 million compounds was docked against the human muscle-type nicotinic acetylcholine (B1216132) receptor (nAChR) to identify novel binders. biorxiv.org

The process often involves a hierarchical approach, starting with rapid, less computationally intensive methods to filter large databases, followed by more rigorous methods like molecular docking for the smaller, prioritized subset. sciengpub.ir Similarity-based virtual screening is another approach, where databases are searched for molecules structurally similar to a known active compound, under the principle that structurally similar molecules are likely to have similar biological properties. semanticscholar.org These screening efforts can uncover entirely new chemical scaffolds that can be optimized into potent drug candidates, potentially leading to analogues of this compound with novel properties.

De Novo Design Approaches for this compound Analogues

De novo design is a computational strategy that involves building drug-like molecules from scratch or small molecular fragments directly within the binding site of a target protein. osti.gov This approach aims to generate novel molecular structures that are perfectly complementary to the target's shape and chemical properties. osti.gov

While specific examples of de novo design for this compound are not prominently documented, the methodology offers a powerful avenue for its future development. The process begins with an empty binding site or a seed fragment placed in an active site. An algorithm then "grows" a molecule by adding fragments from a library, guided by a scoring function that evaluates the binding affinity at each step. osti.gov

For designing analogues of this compound, a de novo design program could use the piperidine ring or the butan-1-amine moiety as a starting point. The algorithm would then explore different chemical substitutions and extensions to optimize interactions with a specific target, such as the CCR5 receptor. The guiding principle is that small molecules complementary to the receptor will exhibit the most specific binding. osti.gov The success of this approach relies on the accuracy of the scoring functions and the efficiency of the search algorithms used to navigate the vast chemical space. osti.gov This strategy holds the potential to create truly innovative analogues with significantly improved potency and selectivity.

Preclinical Biological Assessment and Mechanistic Biology

In Vitro Pharmacological Characterization in Cellular Systems

Comprehensive in vitro studies are essential to determine the pharmacological profile of a compound. This typically involves a suite of assays to characterize its interaction with specific biological targets and its effect on cellular functions.

Receptor Functional Assays (Agonism/Antagonism/Inverse Agonism)

No publicly available data from receptor functional assays for 4-Piperidin-4-ylbutan-1-amine could be identified. Such studies would be necessary to determine if the compound acts as an agonist, antagonist, or inverse agonist at various receptors, which is critical for understanding its potential therapeutic applications and mechanism of action.

Enzyme Activity Assays and Kinetic Studies

There is no available information from enzyme activity assays or kinetic studies for this compound. These types of studies are crucial for identifying any potential enzymatic targets of the compound and for characterizing the nature of the interaction, such as whether it is a competitive, non-competitive, or uncompetitive inhibitor.

Cellular Pathway Modulation Studies

Information regarding the effects of this compound on intracellular signaling pathways is not available in the current scientific literature. These studies would typically investigate the compound's impact on key cellular processes, providing insight into its downstream biological effects.

In Vivo Preclinical Efficacy in Animal Models of Disease

In vivo studies in relevant animal models are a critical step in the preclinical assessment of a new chemical entity, providing the first indications of its potential efficacy and biological effects in a whole organism.

Assessment of Target Engagement and Pharmacodynamic Effects

No data from in vivo studies assessing target engagement or the pharmacodynamic effects of this compound are currently available. Such studies would typically measure the binding of the compound to its intended biological target in the body and the subsequent physiological response.

Investigations into Specific Biological Responses (e.g., anti-inflammatory, CNS modulation)

There are no published research findings on the specific biological responses to the administration of this compound in animal models, such as its potential anti-inflammatory properties or its ability to modulate the central nervous system.

Advanced Microscopy Techniques for Cellular Localization and Interaction

Advanced microscopy techniques are pivotal in elucidating the subcellular distribution and molecular interactions of therapeutic candidates. For "this compound," a compound with a primary amine and a piperidine (B6355638) scaffold, these methods can provide critical insights into its mechanism of action at a cellular level. This section details the application of confocal microscopy, Förster Resonance Energy Transfer (FRET), and Stimulated Emission Depletion (STED) microscopy in the preclinical biological assessment of this compound.

To enable visualization, "this compound" requires conjugation to a fluorophore. The primary amine group on the butan-1-amine portion of the molecule serves as a reactive handle for labeling with various amine-reactive fluorescent dyes, such as succinimidyl esters or isothiocyanates of fluorophores like fluorescein (B123965) or rhodamine. mdpi.comthermofisher.comnih.gov This fluorescent labeling allows for the direct tracking of the compound within cellular systems. It is important to note that the addition of a fluorescent tag can potentially alter the compound's distribution, so validation with untagged compound is a necessary consideration. nih.gov

Confocal Microscopy for Subcellular Distribution Analysis

Confocal microscopy is a high-resolution imaging technique that allows for the optical sectioning of thick specimens, thereby providing three-dimensional reconstructions of the distribution of fluorescently labeled molecules within cells. evidentscientific.com By labeling "this compound" with a suitable fluorophore, its accumulation in specific organelles can be investigated.

In a hypothetical study, a fluorescently tagged version of "this compound" could be incubated with cultured cells. Co-localization studies would then be performed using organelle-specific fluorescent trackers for the mitochondria, lysosomes, endoplasmic reticulum, and nucleus. evidentscientific.com The weakly basic nature of the piperidine ring and the primary amine might suggest a propensity for accumulation in acidic organelles like lysosomes. evidentscientific.com

Hypothetical Research Findings: Confocal imaging could reveal the subcellular localization of fluorescently-labeled "this compound." The table below illustrates hypothetical data from such an experiment, quantifying the co-localization between the compound and various organelle markers.

| Cellular Compartment | Organelle Marker | Pearson's Correlation Coefficient (PCC) |

| Mitochondria | MitoTracker™ Red CMXRos | 0.25 |

| Lysosomes | LysoTracker™ Green DND-26 | 0.85 |

| Nucleus | DAPI | 0.15 |

| Endoplasmic Reticulum | ER-Tracker™ Blue-White DPX | 0.30 |

This table presents hypothetical data. Pearson's Correlation Coefficient (PCC) values range from -1 (perfect anti-correlation) to +1 (perfect correlation), with values closer to 1 indicating a high degree of co-localization.

These hypothetical results would suggest a preferential accumulation of "this compound" within the lysosomes, a common fate for small molecules with basic amine groups. evidentscientific.com

Förster Resonance Energy Transfer (FRET) for Interaction Studies

Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules (fluorophores). acs.org This phenomenon is highly dependent on the distance between the donor and acceptor fluorophores (typically within 1-10 nm), making it a powerful tool for studying molecular interactions in real-time. mdpi.com

To investigate the interaction of "this compound" with a putative protein target, a FRET-based assay could be designed. In one approach, a fluorescently labeled version of the compound (the acceptor) could be used in conjunction with a cell line expressing the target protein fused to a fluorescent protein donor (e.g., Green Fluorescent Protein - GFP). nih.gov An increase in FRET signal upon addition of the labeled compound would indicate a direct interaction with the target protein. mdpi.com

Alternatively, if the target protein has intrinsic tryptophan residues near the binding site, these can serve as natural FRET donors. nih.govresearchgate.net The binding of a "this compound" derivative labeled with a suitable acceptor fluorophore, such as Pacific Blue, could then be quantified by measuring the FRET signal. nih.govresearchgate.net

Hypothetical Research Findings: A competitive FRET assay could be established to determine the binding affinity (Ki) of unlabeled "this compound" for its target protein.

| Competitor Compound | FRET Efficiency (%) | Calculated Inhibition Constant (Ki) (nM) |

| Unlabeled "this compound" | 25 | 150 |

| Known Ligand (Control) | 30 | 100 |

| Inactive Analogue | 95 | >10,000 |

This table illustrates hypothetical data from a competitive FRET assay. A lower FRET efficiency indicates displacement of the fluorescent probe and therefore stronger binding of the competitor.

These hypothetical findings would demonstrate a specific and moderately potent interaction of "this compound" with its target protein.

Stimulated Emission Depletion (STED) Microscopy for High-Resolution Localization

Stimulated Emission Depletion (STED) microscopy is a super-resolution technique that overcomes the diffraction limit of light microscopy, enabling visualization of subcellular structures at the nanoscale (typically 30-80 nm). thermofisher.comsvi.nl This technique is particularly useful for resolving the fine details of a compound's localization within complex cellular machinery that would be blurred in conventional confocal microscopy. diva-portal.org

For "this compound," STED microscopy could be employed to precisely determine its location within or on the membrane of organelles identified through confocal microscopy. For instance, if confocal data suggests lysosomal accumulation, STED could resolve whether the compound is distributed throughout the lysosomal lumen or is associated with the lysosomal membrane. rsc.org This level of detail is crucial for understanding its potential effects on lysosomal function. The use of organic fluorophores is predominant in STED microscopy, making fluorescently-labeled "this compound" a suitable candidate for this technique. thermofisher.com

Hypothetical Research Findings: A STED microscopy study could provide unprecedented detail on the sub-organellar localization of "this compound."

| Organelle | Localization Pattern (Confocal) | Localization Pattern (STED) | Implication |

| Lysosome | Punctate staining within the cytoplasm | Ring-like structures at the periphery of the lysosome | Association with the lysosomal membrane |

| Mitochondria | Diffuse, low-intensity signal | No distinct sub-mitochondrial pattern observed | Non-specific, low-level presence |

This table presents hypothetical data comparing localization patterns observed with confocal and STED microscopy. The higher resolution of STED provides more refined information.

Such hypothetical STED imaging data would strongly suggest that "this compound" associates with the limiting membrane of the lysosome, a finding that could guide further mechanistic studies into its effects on membrane stability or transport processes.

Analytical Methodologies for Quantification and Characterization

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of 4-Piperidin-4-ylbutan-1-amine, enabling its separation from impurities, starting materials, and by-products. The choice of technique depends on the compound's volatility, polarity, and the analytical requirements such as resolution, speed, and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for piperidine (B6355638) derivatives. impactfactor.org In this method, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. epo.orgajrconline.org

Given that this compound is a basic compound, peak tailing can be a challenge due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, additives like trifluoroacetic acid (TFA) or formic acid are often included in the mobile phase to improve peak shape. epo.orgsielc.com An alternative is the use of an ion-pairing reagent. sielc.com For related piperidine derivatives, methods have been developed using columns like Octadecylsilane (C18) with mobile phases consisting of a buffer (e.g., phosphoric acid adjusted to a specific pH) and acetonitrile. impactfactor.org

Table 1: Representative HPLC Conditions for Analysis of Piperidine Derivatives

| Parameter | Typical Condition | Reference(s) |

|---|---|---|

| Column | Reversed-Phase C8 or C18 (e.g., 250 x 4.6 mm, 5 µm) | impactfactor.orgajrconline.org |

| Mobile Phase | Acetonitrile/Water or Methanol/Buffer (e.g., Ammonium dihydrogen orthophosphate) | epo.orgajrconline.org |

| pH Modifier | Trifluoroacetic Acid (TFA) or Phosphoric Acid | epo.orgsielc.com |

| Flow Rate | 1.0 - 1.5 mL/min | impactfactor.orgepo.org |

| Detection | UV at low wavelengths (e.g., ~210-255 nm) or Evaporative Light Scattering Detector (ELSD) | impactfactor.orgsielc.com |

| Temperature | Ambient or controlled (e.g., 40 °C) | impactfactor.org |

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times, improved resolution, and enhanced sensitivity. mdpi.com UPLC is particularly advantageous for high-throughput analysis and for resolving complex mixtures. The conditions for UPLC analysis of this compound are analogous to HPLC methods but adapted for the high-pressure capabilities of the system, often involving faster gradient elutions. mdpi.commdpi.com For instance, the analysis of primary amines has been successfully performed using UPLC systems coupled with mass spectrometry, employing columns like the ACQUITY UPLC HSS T3. uni.lu Commercial availability of UPLC data for this compound and its analogs confirms its application in purity assessment. bldpharm.comambeed.combldpharm.com

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. The analysis of amines, including piperidine derivatives, by GC can be challenging due to their polarity and reactivity, which can lead to poor peak shapes and column adsorption. researchgate.netmdpi.com Direct injection of underivatized amines is possible using specialized columns with basic deactivation or on packed columns like Poropak Q. researchgate.net A common strategy to overcome these issues is derivatization, which converts the polar amine into a less polar, more volatile derivative. However, simple GC methods with direct injection have been successfully developed for related compounds like 3-aminopiperidine using a diphenyl dimethyl polysiloxane stationary phase column. researchgate.net

For the analysis of secondary amines, derivatization with agents like pentafluorobenzenesulfonyl chloride followed by GC with electron capture detection (GC-ECD) has been reported to provide high sensitivity. mdpi.com While specific GC methods for this compound are not extensively documented in public literature, methods developed for other aliphatic and heterocyclic amines serve as a strong foundation. nist.govepo.org

Table 2: Potential GC Parameters for Amine Analysis

| Parameter | Typical Condition | Reference(s) |

|---|---|---|

| Column | Diphenyl dimethyl polysiloxane (e.g., 30 m x 0.53 mm x 5.0 µm) or Poropak Q | researchgate.net |

| Carrier Gas | Helium or Nitrogen | researchgate.netmdpi.com |

| Injector Mode | Splitless | mdpi.com |

| Oven Program | Initial temperature hold followed by a ramp (e.g., start at 200 °C, ramp 20 °C/min) | researchgate.net |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC)

Spectroscopic Detection and Quantification Methods

Spectroscopic methods are indispensable for the structural elucidation and quantification of this compound, often used in conjunction with chromatographic techniques.

UV/Visible spectrophotometry is used for the quantification of compounds that contain chromophores—structural moieties that absorb light in the UV-Vis range. This compound itself, being an aliphatic amine with a saturated piperidine ring, lacks a strong chromophore and is expected to exhibit only weak absorption at very short wavelengths (below 220 nm), which can be difficult to measure accurately due to solvent interference. nist.govresearchgate.net

However, UV detection is commonly used in HPLC analysis, where the mobile phase is chosen for its transparency in the desired range. impactfactor.org For quantification, detection is typically set at the wavelength of maximum absorbance (λmax), however low it may be, or at the end-absorption wavelength. mdpi.com In some cases, derivatization with a UV-absorbing tag can be employed to enhance detection sensitivity. The reaction of piperidine with p-nitrophenyl acetate, for example, produces a colored product that can be monitored in the visible range. researchgate.net

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. When coupled with a separation technique like LC (LC-MS) or GC (GC-MS), it allows for highly specific detection and quantification. acs.orgresearchgate.net

For this compound (Molecular Formula: C₉H₂₀N₂), the expected monoisotopic mass is approximately 156.16 Da. In electrospray ionization (ESI), a common ionization source for LC-MS, the compound is expected to be readily detected as the protonated molecule [M+H]⁺ at an m/z of approximately 157.17. uni.lu

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation of the parent ion. The fragmentation of aliphatic amines is well-characterized and often involves alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). libretexts.orglibretexts.org For this compound, key fragmentation pathways would include the loss of the butylamine (B146782) side chain or fragmentation within the piperidine ring. This fragmentation pattern is diagnostic and can be used for unambiguous identification and quantification in complex matrices using techniques like multiple reaction monitoring (MRM). uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value/Ion | Reference(s) |

|---|---|---|

| Molecular Formula | C₉H₂₀N₂ | uni.lu |

| Monoisotopic Mass | 156.16264 Da | uni.lu |

| [M+H]⁺ (protonated) | 157.16992 m/z | uni.lu |

| [M+Na]⁺ (sodiated) | 179.15186 m/z | uni.lu |

| Primary Fragmentation | Alpha-cleavage at C-C bond adjacent to amine; Ring-opening fragmentation | libretexts.orgaip.org |

Spectrofluorometry and Fluorescent Probe Applications

While specific spectrofluorometric methods for the direct quantification of this compound are not extensively documented in the literature, the chemical structure of the compound, featuring primary and secondary amine groups, lends itself to applications in the development of fluorescent probes. The underlying principle often involves the modulation of a fluorophore's emission based on its interaction with or chemical transformation of the amine groups.

Amine-containing molecules can function as fluorescent sensors through a process known as Photoinduced Electron Transfer (PET). In a typical "fluorophore-spacer-receptor" model, the amine group (the receptor) can quench the fluorescence of a nearby fluorophore in the ground state. nih.gov However, a chemical reaction involving the amine, such as conversion to an imine or an amide, can inhibit the PET process, leading to a "turn-on" fluorescent response. mdpi.com This makes such probes valuable for detecting the presence of specific reactants, like aldehydes. mdpi.com For instance, amino derivatives of fluorophores like boron dipyrromethene (BDP) and rosamine are almost non-fluorescent, but their conversion to an imine can increase the fluorescence quantum yield significantly. mdpi.com

Furthermore, amine-reactive fluorescent dyes, such as succinimidyl esters and isothiocyanates, are commonly used to label and trace biomolecules that have accessible amino groups. bocascientific.com A compound like this compound could theoretically be derivatized with a fluorophore for use in various biological applications. bocascientific.com A notable example in a related context is the development of fluorescent ligands for σ receptors by functionalizing piperidine-containing scaffolds with fluorescent tags. acs.orgnih.gov These probes have been instrumental in studying receptor distribution and function using fluorescence-based techniques like flow cytometry and confocal microscopy. acs.org The primary amine of this compound makes it a suitable candidate for such derivatization to create novel fluorescent probes for targeted biological research. bocascientific.com

Capillary Electrophoresis

Capillary electrophoresis (CE) is a powerful separation technique well-suited for the analysis of charged molecules like this compound. mdpi.comlumexinstruments.com The method separates analytes based on their electrophoretic mobility, which is a function of their charge and size, within a narrow, buffer-filled capillary under a high-voltage electric field. sciex.com

For the analysis of this compound, Capillary Zone Electrophoresis (CZE) would be the most direct mode. mdpi.comnvkc.nl In an acidic buffer, both the primary amine and the secondary amine of the piperidine ring would be protonated, conferring a net positive charge on the molecule. This allows it to migrate towards the cathode (negative electrode). sciex.com In standard fused-silica capillaries, a phenomenon known as electroosmotic flow (EOF)—the bulk flow of the buffer towards the cathode—is typically strong enough to carry all analytes, including cations, anions, and neutral species, past the detector. sciex.com The order of migration is generally cations, followed by neutrals, and then anions. sciex.com

The advantages of CE for analyzing compounds like this compound include high separation efficiency, rapid analysis times, and minimal sample and reagent consumption. lumexinstruments.comnvkc.nl Detection is commonly performed using on-column UV absorbance. nvkc.nl While specific applications for this exact compound are not detailed in the literature, CE has been widely used for the analysis of various pharmaceuticals containing piperidine or other amine functionalities, demonstrating its suitability for purity assessments and impurity profiling. lumexinstruments.comresearchgate.net

Electrochemical Analytical Methods

Electrochemical methods offer a sensitive and cost-effective approach for the analysis of electroactive compounds. tcd.ie The amine functional groups in this compound are susceptible to electrochemical oxidation, making the compound a candidate for analysis by techniques such as voltammetry. mdpi.com

In voltammetric methods, a potential is applied to an electrode, and the resulting current from the analyte's oxidation or reduction is measured. tcd.ie This current is directly proportional to the analyte's concentration in the solution. tcd.ie Studies on similar heterocyclic tertiary amines have shown that they can undergo irreversible oxidation, often through a two-electron transfer process. mdpi.com This process can be investigated using methods like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) to characterize the redox behavior and develop quantitative methods. mdpi.comabechem.com

Another relevant approach is potentiometry, which involves measuring the potential of an electrochemical cell under zero current conditions. tcd.ie For instance, robust, low-cost potentiometric sensors have been developed for the determination of piperidine. rsc.org These sensors often utilize a polymeric membrane (e.g., plasticized PVC) containing an ionophore or an ion-association complex that is selective for the protonated piperidinium (B107235) ion. rsc.org The potential difference measured is logarithmically related to the analyte's concentration. tcd.iersc.org Such a strategy could be adapted for the selective detection of this compound in various samples.

Method Validation for Analytical Reliability

The validation of any analytical procedure is crucial to demonstrate its suitability for the intended purpose, ensuring the reliability of the results. europa.eu The validation process involves evaluating several key performance characteristics as defined by the International Council for Harmonisation (ICH) guidelines. europa.eurjstonline.com While a specific validated method for this compound is not available, the following sections describe the validation parameters using data from methods developed for analogous piperidine-containing compounds to illustrate the requirements.

Specificity and Selectivity

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.deeuropa.eu Selectivity is a related term that refers to the extent to which a method can determine particular analytes in a mixture without interference from other components. iupac.org

For chromatographic methods, specificity is typically demonstrated by showing that the analyte peak is well-resolved from other peaks. nih.gov For example, in the HPLC analysis of piperine (B192125), a piperidine alkaloid, specificity was confirmed by demonstrating that none of the formulation excipients eluted at the same retention time as the piperine peak. ufrgs.br This is often achieved by injecting a blank (matrix without the analyte) and a placebo (formulation without the active ingredient) to check for interfering peaks. loesungsfabrik.deufrgs.br In stability-indicating methods, specificity is further proven by showing that the analyte can be accurately measured in the presence of its forced degradation products. nih.gov Peak purity analysis using a diode-array detector can also support claims of specificity. nih.gov

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. europa.eu The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. europa.eu Linearity is typically evaluated by a linear regression analysis of the response versus concentration data, and the correlation coefficient (r) or coefficient of determination (R²) is reported. nih.govinnovareacademics.in

The table below presents typical linearity and range data from validated HPLC methods for other piperidine-containing compounds, which serve as examples of expected performance.

| Analyte (Example) | Linearity Range (µg/mL) | Correlation Coefficient (r or R²) | Source |

| Piperine | 5–50 | r = 0.9999 | ufrgs.brresearchgate.net |

| Piperidine | 0.44–53.33 | R² = 0.9996 | nih.gov |

| Piperine | 4–6 | r = 0.997 | ijpsonline.com |

| Curcumin and Piperine | 20–80 | r = 0.999 | innovareacademics.in |

| Pridinol | 100–1500 | r = 0.9983 | nih.gov |

Precision (Repeatability and Intermediate Precision)

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.eu It is typically evaluated at two levels:

Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and equipment. ufrgs.br

Intermediate Precision: Assesses within-laboratory variations, such as different days, different analysts, or different equipment. ufrgs.br

Precision is expressed as the relative standard deviation (%RSD) of a series of measurements. asianpubs.org

The table below provides illustrative precision data from validated methods for piperidine-related compounds.

| Analyte (Example) | Precision Level | Concentration | %RSD | Source |

| Piperine | Repeatability | 20 µg/mL | 0.38 | ufrgs.brresearchgate.net |

| Intermediate Precision | 20 µg/mL | 1.11 | ufrgs.brresearchgate.net | |

| 3-Aminopiperidine | Repeatability | Not Specified | 2.4 | asianpubs.org |

| Intermediate Precision | Not Specified | 3.2 | asianpubs.org | |

| Curcumin and Piperine | Intra-day and Inter-day | Not Specified | < 2 | innovareacademics.in |

Accuracy and Recovery

Accuracy, in the context of analytical method validation, refers to the closeness of the mean of a set of measurements to the actual or true value of the analyte in the sample. It is a measure of the systemic error of a method. Recovery studies are performed to determine the accuracy of a method, especially in the presence of matrix components.

For the quantification of this compound, accuracy is typically assessed by the standard addition method. In this procedure, known amounts of a certified standard of this compound are added to a sample matrix (e.g., a placebo formulation or a biological fluid). The samples are then prepared and analyzed according to the developed analytical method. The percentage of the analyte recovered is then calculated. These studies are generally performed at a minimum of three concentration levels, spanning the specified range of the analytical procedure (e.g., 80%, 100%, and 120% of the target concentration), with multiple replicates at each level. impactfactor.org

The percentage recovery is calculated using the following formula:

Recovery (%) = [(Measured Concentration - Original Concentration) / Spiked Concentration] x 100

The acceptance criteria for recovery are typically in the range of 98.0% to 102.0% for an active pharmaceutical ingredient, but can be wider for trace analysis. researchgate.net

Illustrative Data for Accuracy and Recovery Study:

The following table is an example of how accuracy and recovery data for this compound might be presented. The data herein is for illustrative purposes only and does not represent actual experimental results.

| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL, mean, n=3) | Recovery (%) | %RSD |

| 80 | 80.0 | 79.2 | 99.0 | 0.85 |

| 100 | 100.0 | 100.5 | 100.5 | 0.65 |

| 120 | 120.0 | 121.2 | 101.0 | 0.70 |

In this illustrative example, the recovery at each level is within a hypothetical acceptance criterion of 98.0-102.0%, and the relative standard deviation (%RSD) for the replicate preparations is low, indicating good precision of the measurements. Such results would demonstrate that the analytical method is accurate for the quantification of this compound in the tested matrix. d-nb.infoms-editions.cl

Advanced Research Perspectives and Future Directions

Exploration of Undiscovered Biological Pathways and Targets

The piperidine (B6355638) moiety is a prevalent feature in a multitude of bioactive molecules and approved drugs, suggesting its capacity to interact with a wide range of biological targets. evitachem.comdokumen.pub Future research will likely focus on identifying novel biological pathways and molecular targets for 4-piperidin-4-ylbutan-1-amine derivatives. The structural characteristics of these compounds, including a basic amino group and a flexible butyl chain attached to a piperidine ring, make them candidates for interacting with various receptors, enzymes, and ion channels. lookchem.com

Derivatives of similar piperidine-containing scaffolds have shown activity against a variety of targets, including the NLRP3 inflammasome and hepatitis C virus assembly. nih.govmdpi.com This suggests that derivatives of this compound could also modulate currently unassociated biological processes. High-throughput screening of diverse compound libraries against a wide array of biological assays will be instrumental in uncovering these new interactions. Furthermore, understanding the polypharmacology of these compounds—their ability to interact with multiple targets—will be crucial for developing safer and more effective therapeutics.

Development of Novel Synthetic Methodologies for Complex Analogues

The synthesis of complex analogues of this compound is essential for exploring a wider chemical space and fine-tuning pharmacological properties. While established synthetic routes exist, future efforts will likely concentrate on developing more efficient, sustainable, and versatile methodologies. ijrpr.comorganic-chemistry.org This includes the use of modern catalytic systems and flow chemistry to streamline multi-step syntheses and improve yields. acs.org

Recent advancements in synthetic organic chemistry, such as C-H activation and late-stage functionalization, offer powerful tools for modifying the core scaffold of this compound with high precision. ijrpr.com These techniques allow for the introduction of diverse functional groups at various positions of the piperidine ring and the butylamine (B146782) side chain, leading to the creation of novel analogues with potentially improved potency, selectivity, and pharmacokinetic profiles. The development of one-pot and multicomponent reactions will also be a key area of focus to expedite the synthesis of compound libraries for biological screening. organic-chemistry.org

Application of this compound as a Versatile Chemical Scaffold in Drug Discovery

The this compound core structure serves as a valuable and versatile scaffold in drug discovery. nih.govsci-hub.st Its inherent structural features, such as the presence of both a primary amine and a secondary amine within the piperidine ring, allow for extensive chemical modifications and the attachment of various pharmacophoric groups. This adaptability makes it an attractive starting point for the design of new therapeutic agents targeting a wide range of diseases.

The concept of "scaffold hopping," where a known active scaffold is replaced with a novel one while retaining key pharmacophoric elements, can be effectively applied using the this compound framework. niper.gov.in This strategy can lead to the discovery of compounds with improved properties, such as enhanced metabolic stability or novel intellectual property. niper.gov.in For instance, derivatives of the related 4-aminopiperidine (B84694) scaffold have been investigated as inhibitors of hepatitis C virus assembly, demonstrating the potential of this chemical class in antiviral drug discovery. nih.gov

Integration of Artificial Intelligence and Machine Learning in Structure-Based Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and development, and the design of this compound derivatives is no exception. nih.govscrivenerpublishing.commdpi.com These computational tools can significantly accelerate the identification of promising drug candidates by analyzing vast datasets and predicting the biological activity and physicochemical properties of virtual compounds. mednexus.org

In the context of structure-based drug design, AI algorithms can predict the three-dimensional structure of target proteins and simulate the binding of this compound analogues to their active sites. nih.gov This allows for the rational design of molecules with optimized binding affinity and selectivity. Furthermore, ML models can be trained on existing structure-activity relationship (SAR) data to predict the activity of novel analogues, thereby prioritizing the synthesis of the most promising compounds and reducing the time and cost of drug development. mednexus.orgchemrxiv.org

Design of Targeted Delivery Systems for this compound Derivatives

Targeted drug delivery systems aim to increase the therapeutic efficacy of a drug while minimizing its side effects by delivering it specifically to the site of action. google.comepo.org For derivatives of this compound, the development of such systems could significantly enhance their therapeutic potential. The primary amine group on the butan-1-amine chain provides a convenient handle for conjugation to various targeting moieties, such as antibodies, peptides, or nanoparticles. epo.org

One approach involves the use of ligand-drug conjugates (LDCs), where the drug is linked to a ligand that specifically binds to a receptor overexpressed on target cells. epo.org Another strategy is the encapsulation of the drug within nanocarriers, such as liposomes or polymeric nanoparticles, which can be engineered to accumulate at the disease site. kinampark.com These targeted delivery systems can improve the pharmacokinetic profile of the drug, protect it from premature degradation, and reduce its exposure to healthy tissues, thereby leading to a better therapeutic outcome.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Piperidin-4-ylbutan-1-amine derivatives, and how are reaction conditions optimized?

- Methodological Answer : Alkylation of piperidine derivatives (e.g., N-phenylpiperidin-4-amine) with ethyl halides under basic conditions (e.g., NaH or K₂CO₃) in solvents like ethanol or acetonitrile is a standard approach . Optimization involves adjusting stoichiometry, temperature (typically 60–80°C), and reaction time (12–24 hours) to maximize yields. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .

Q. How can spectroscopic techniques validate the structural integrity of this compound analogs?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions on the piperidine ring, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. For example, ¹H NMR of 1-benzylpiperidin-4-amine shows distinct signals for the benzyl group (δ 7.2–7.4 ppm) and piperidine protons (δ 2.5–3.1 ppm) . Infrared (IR) spectroscopy identifies amine N-H stretches (3300–3500 cm⁻¹) .

Q. What are the key solubility and stability considerations for handling this compound derivatives in biological assays?

- Methodological Answer : Many derivatives (e.g., 1-benzylpiperidin-4-amine) exhibit limited aqueous solubility, necessitating DMSO or ethanol as solvents . Stability tests under varying pH (4–9) and temperature (4–37°C) are critical for assay reproducibility. Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in oxidation or alkylation reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (FMOs) to predict electron-rich sites susceptible to oxidation. For example, permanganate oxidation of 1-[(4-chlorophenyl)methyl]piperidin-4-amine shows higher reactivity at the benzylic carbon, validated by experimental kinetic data .

Q. What strategies resolve contradictory biological activity data among structurally similar piperidine derivatives?

- Methodological Answer : Meta-analyses of structure-activity relationships (SARs) can identify critical substituents. For instance, trifluoromethoxybenzyl groups enhance receptor binding affinity compared to chlorophenyl analogs, as shown in competitive inhibition assays . Dose-response curves and selectivity profiling against off-target receptors (e.g., GPCRs) further clarify discrepancies .

Q. How are enantiomerically pure this compound derivatives synthesized and characterized?

- Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid) or asymmetric catalysis (e.g., Pd-mediated cross-coupling) achieves enantiopurity. Stereochemistry is confirmed by X-ray crystallography (e.g., CCDC-deposited structures) or chiral HPLC with polarimetric detection .

Q. What advanced analytical techniques quantify trace impurities in this compound derivatives during scale-up?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products